

TAS-108 Application Notes and Protocols for Animal Studies

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Compound of Interest

Compound Name: Tas-108

Cat. No.: B1683770

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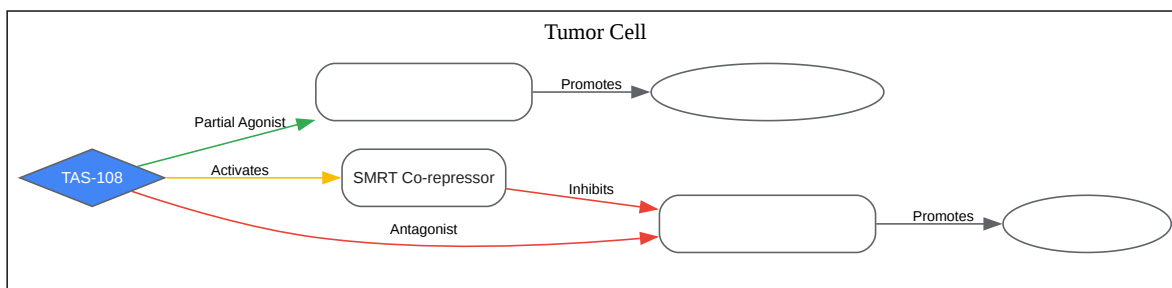
Introduction

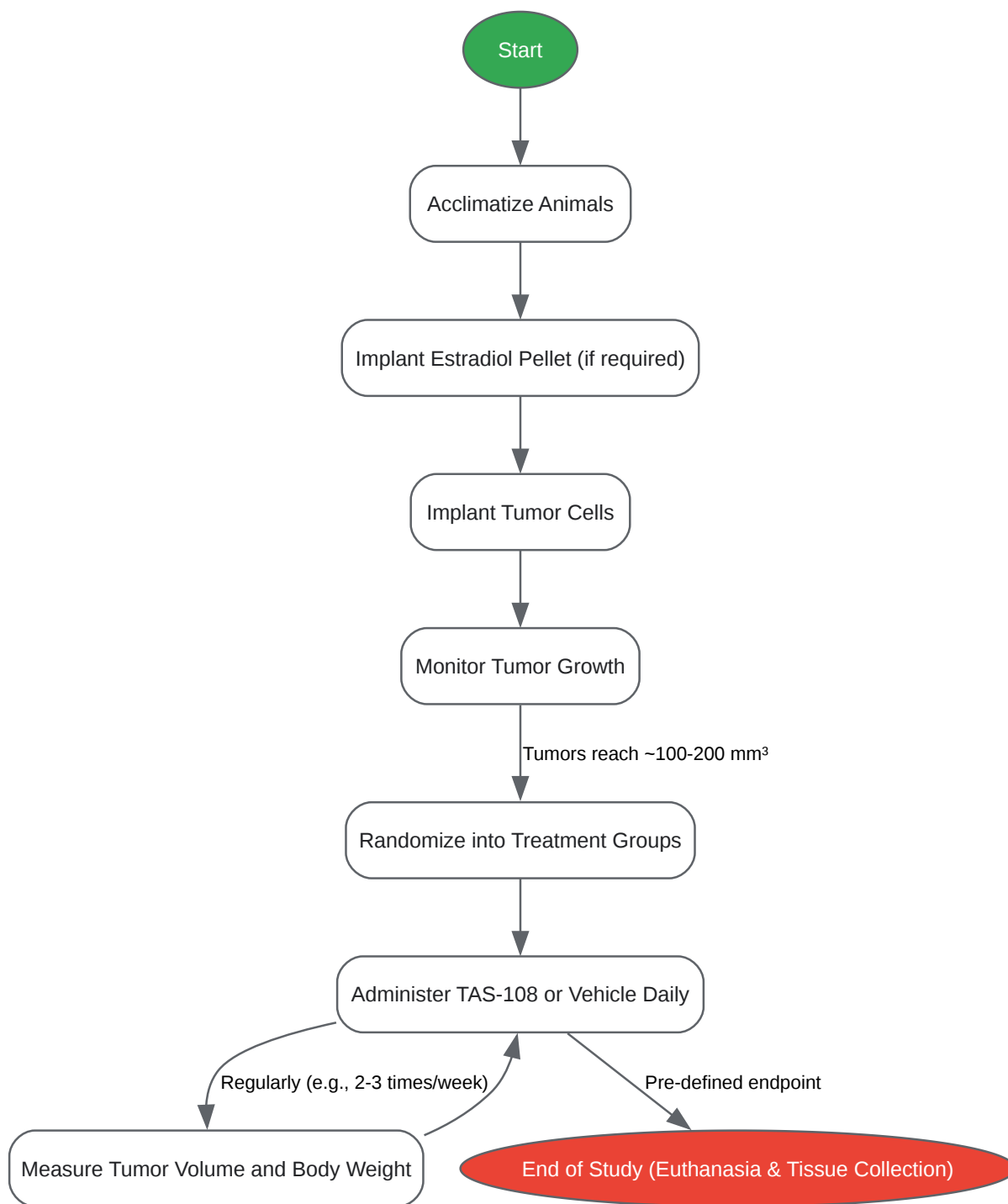
TAS-108, also known as SR-16234, is a novel steroidal antiestrogen compound with a unique mechanism of action that has shown significant promise in preclinical and clinical studies for the treatment of hormone receptor-positive breast cancer, particularly in cases resistant to standard therapies like tamoxifen.[1][2] This document provides detailed application notes and protocols for the use of **TAS-108** in animal studies, based on available research. It is intended to guide researchers in designing and executing preclinical efficacy and toxicology studies.

Mechanism of Action

TAS-108 exhibits a dual mechanism of action that distinguishes it from other antiestrogen agents. It functions as a full antagonist of the estrogen receptor-alpha ($ER\alpha$), the primary driver of proliferation in estrogen-dependent breast cancers.[2] Concurrently, it acts as a partial agonist of the estrogen receptor-beta ($ER\beta$), which is associated with anti-proliferative effects.[2] Furthermore, **TAS-108** has been shown to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which further inhibits estrogen receptor activity.[2] This multifaceted approach contributes to its efficacy in both tamoxifen-sensitive and tamoxifen-resistant cancer models.

Signaling Pathway Diagram





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References

- 1. TAS-108: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAS-108 [medbox.iiab.me]
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